2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including a carboxamide group, a phenylethyl group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate alkyne or alkene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Addition of the Phenylethyl Group: The phenylethyl group can be added via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Incorporation of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an allylation reaction, using an appropriate allylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl and prop-2-en-1-yl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the phenylethyl and prop-2-en-1-yl groups.
N-(2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group.
8-(prop-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the phenylethyl group.
Uniqueness
2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the phenylethyl and prop-2-en-1-yl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-oxo-N-(2-phenylethyl)-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2-6,8-11,14H,1,7,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJUJJFHCFTHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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